molecular formula C13H14F3NO4S B12105294 2-Aziridinecarboxylic acid,1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)-

2-Aziridinecarboxylic acid,1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)-

Cat. No.: B12105294
M. Wt: 337.32 g/mol
InChI Key: DTYJPFWFBVNTIU-UHFFFAOYSA-N
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Description

2-Aziridinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an aziridine ring, a trifluoromethyl group, and a sulfonyl group attached to a phenyl ring. The ethyl ester functionality further adds to its chemical diversity. The stereochemistry of the compound is denoted by the (2S)- configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aziridinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)- typically involves multiple steps. One common approach includes the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are effective in substitution reactions.

Major Products

    Oxidation: Formation of oxaziridines.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of azide or cyanide derivatives.

Scientific Research Applications

2-Aziridinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein disulfide isomerases (PDIs).

    Medicine: Explored for its anticancer properties due to its ability to alkylate thiol groups on cancer cell surface proteins.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through the alkylation of thiol groups on proteins. The aziridine ring is highly strained, making it reactive towards nucleophiles such as thiols. This reactivity is enhanced by the presence of electron-withdrawing groups like the trifluoromethyl and sulfonyl groups. The primary molecular targets include protein disulfide isomerases, which play a crucial role in protein folding and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Aziridinecarboxylic acid, 3-methyl-, methyl ester, (2S-cis): Similar structure but with a methyl group instead of a trifluoromethyl group.

    Aziridine-2-carboxylic acid derivatives: Various derivatives with different substituents on the aziridine ring.

Uniqueness

The presence of the trifluoromethyl group in 2-Aziridinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)- imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with enhanced pharmacokinetic profiles.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)aziridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4S/c1-3-21-11(18)12(13(14,15)16)8-17(12)22(19,20)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYJPFWFBVNTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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